![molecular formula C12H16ClN B2690589 4-(4-Chlorophenyl)cyclohexan-1-amine CAS No. 1202890-80-9](/img/structure/B2690589.png)
4-(4-Chlorophenyl)cyclohexan-1-amine
Overview
Description
Scientific Research Applications
Catalysis and Organic Synthesis
4-(4-Chlorophenyl)cyclohexan-1-amine plays a crucial role in catalysis and the synthesis of complex organic compounds. For instance, it has been involved in the development of carbene-catalyzed α-carbon amination of chloroaldehydes, leading to the enantioselective synthesis of dihydroquinoxaline derivatives. These compounds are central to numerous natural products and synthetic bioactive molecules, showcasing the compound's importance in facilitating reactions that yield optically enriched structures (Ruoyan Huang et al., 2019).
Material Science and Nanotechnology
In material science, the compound has been used to modify surfaces and create functional materials. For example, amine-functionalized magnetite nanoparticles have been synthesized and applied as carriers for depositing nanoparticles of metals such as Rhodium. This application demonstrates the compound's role in enhancing catalytic activities, particularly in processes like the hydrodechlorination of chlorophenols, where it contributes to the stabilization of metal nanoparticles and improves the efficiency of catalytic reactions (Guangyin Fan et al., 2014).
Advanced Chemical Synthesis
The compound is also pivotal in advanced chemical synthesis techniques, including the synthesis of silicon-containing cyclohexanones and amines. These processes utilize silicon protecting groups and demonstrate the compound's utility in creating versatile Si- and C-functional building blocks for further synthetic applications (M. Fischer et al., 2014). Additionally, it has facilitated the development of novel organocatalytic systems for asymmetric aldol reactions, further underscoring its role in producing compounds with high enantio- and diastereoselectivity (Chao‐Shan Da et al., 2009).
Reaction Mechanism and Selectivity Studies
Research into the mechanisms of nucleophilic substitution reactions and the regioselectivity of nucleophilic addition to cyclohexyne intermediates provides insights into the fundamental chemistry of compounds like this compound. These studies contribute to a deeper understanding of reaction pathways and product formation, influencing the design of more efficient synthetic strategies (Morifumi Fujita et al., 2004).
Mechanism of Action
properties
IUPAC Name |
4-(4-chlorophenyl)cyclohexan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-2,5-6,10,12H,3-4,7-8,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOFVAGARSINKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=C(C=C2)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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